5-Propanamidobenzene-1,3-dicarboxylic acid
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is substituted with a 1-oxopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzenedicarboxylic acid and 1-oxopropylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxylic acid, 5-hydroxy-
- 1,3-Benzenedicarboxylic acid, 5-nitro-
- 1,3-Benzenedicarboxylic acid, 5-methyl-
Uniqueness
1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- is unique due to the presence of the 1-oxopropylamino group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications.
Properties
CAS No. |
88194-14-3 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-(propanoylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-9(13)12-8-4-6(10(14)15)3-7(5-8)11(16)17/h3-5H,2H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
IPUXWGIQEZKLJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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